Treosulfan
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(2S,3S)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPOZVAOBBQLRI-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC(C(COS(=O)(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8S2 | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026173 | |
| Record name | Treosulfan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Treosulphan is an odorless white crystalline powder. (NTP, 1992) | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
299-75-2 | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Treosulfan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Treosulfan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Treosulfan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11678 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Treosulfan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Treosulfan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREOSULFAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO61ER3EPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TREOSULFAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6963 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
216 °F (NTP, 1992) | |
| Record name | TREOSULPHAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21136 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Molecular and Cellular Mechanism of Action of Treosulfan
Treosulfan Biotransformation and Bioactivation
This compound functions as a prodrug, requiring conversion within the body to yield its pharmacologically active forms. This activation process is predominantly non-enzymatic and influenced by physiological conditions.
Prodrug Nature and Non-Enzymatic Conversion to Active Epoxides
This compound is a pharmacologically inactive prodrug that undergoes spontaneous conversion under physiological conditions, specifically at pH 7.4 and 37°C, into active epoxide intermediates. drugbank.comeuropa.euresearchgate.netbccancer.bc.cahsa.gov.sgtandfonline.com This non-enzymatic transformation is a key characteristic that distinguishes this compound from many other alkylating agents that require enzymatic metabolism, often in the liver. patsnap.comnih.gov The conversion is a two-step process. researchgate.netnih.gov
Identification and Characterization of Active Metabolites: Monoepoxybutane (S,S-EBDM) and Diepoxybutane (S,S-DEB)
The non-enzymatic conversion of this compound yields two primary active epoxide metabolites: the monoepoxide intermediate, identified as (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate (S,S-EBDM), and the diepoxide, identified as (2S,3S)-1,2:3,4-diepoxybutane (S,S-DEB). drugbank.comeuropa.euresearchgate.netbccancer.bc.cahsa.gov.sgtandfonline.compatsnap.comnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netcelerion.comnih.gov These epoxide species are the reactive compounds responsible for this compound's cytotoxic activity. hsa.gov.sgcelerion.com While S,S-DEB has historically been considered the primary DNA cross-linking agent, recent research suggests that S,S-EBDM may play a more significant role in DNA cross-linking in vivo through the formation of specific adducts. researchgate.netnih.gov
| Compound Name | Abbreviation | Description |
| This compound | TREO | Inactive prodrug |
| (2S,3S)-1,2-epoxybutane-3,4-diol-4-methanesulfonate | S,S-EBDM | Active monoepoxide intermediate |
| (2S,3S)-1,2:3,4-diepoxybutane | S,S-DEB | Active diepoxide |
Kinetic Parameters and Environmental Determinants of Activation (pH and Temperature Dependence)
The activation of this compound is highly dependent on environmental factors, particularly pH and temperature. researchgate.nettandfonline.commdpi.comresearchgate.netcelerion.comd-nb.info The non-enzymatic conversion to its active epoxides occurs under physiological conditions (pH 7.4 and 37°C). europa.euresearchgate.nethsa.gov.sgtandfonline.com Studies have shown that this compound activation is pH-dependent and essentially stops at pH values below 5.0. researchgate.nettandfonline.com Temperature also significantly influences the conversion rate; a change of 1°C can result in a substantial increase in the epoxide conversion rate constant. researchgate.netmdpi.com For instance, a temperature change from 36.5°C to 37.5°C can lead to a 17% increase in the rate of this compound decay. researchgate.net The kinetics of this compound transformation can be described by a model involving first-order reactions for the sequential conversion of this compound to S,S-EBDM and then to S,S-DEB. researchgate.netnih.govcloudfront.net
Data on the half-lives of this compound and its metabolites highlight the differences in their formation and elimination kinetics:
| Compound | Mean Half-life (in phosphate-buffered saline at pH 7.4 and 37°C) |
| This compound | 1.5 hours (formation of S,S-EBDM) researchgate.netnih.gov |
| S,S-EBDM | 25.7 hours (hydrolytic decomposition) researchgate.netnih.gov |
| S,S-DEB | 15.4 hours (hydrolytic decomposition) researchgate.netnih.gov |
The formation of S,S-EBDM and S,S-DEB proceeds much faster than their hydrolytic decomposition under these conditions. researchgate.netnih.gov
This compound-Induced DNA Damage and Cellular Responses
The active epoxide metabolites of this compound exert their cytotoxic effects primarily through damaging DNA, triggering cellular responses that can lead to cell death.
Deoxyribonucleic Acid (DNA) Alkylation and Adduct Formation
The active epoxide metabolites, S,S-EBDM and S,S-DEB, function as DNA alkylating agents. drugbank.comeuropa.euresearchgate.netbccancer.bc.cahsa.gov.sgtandfonline.compatsnap.commdpi.comresearchgate.netnih.govump.edu.pliiarjournals.org This involves the formation of covalent bonds with nucleophilic sites on DNA bases. patsnap.comump.edu.pl This alkylation process leads to the formation of DNA adducts and, importantly, the creation of both intra- and interstrand DNA cross-links. patsnap.comump.edu.pl These cross-links are particularly critical as they interfere with essential DNA processes like replication and transcription, ultimately disrupting normal cellular function and proliferation. patsnap.comump.edu.pl
Specificity of Nucleophilic Attack on DNA Bases (e.g., N-7-Guanine)
Alkylating agents, including the active metabolites of this compound, preferentially attack electron-rich nucleophilic sites on DNA bases. ump.edu.plmdpi.com A primary site of alkylation is the N-7 position of guanine (B1146940). researchgate.netnih.govd-nb.infoump.edu.plmdpi.comaacrjournals.org Alkylation at the N-7 position of guanine can lead to the formation of specific adducts, such as (2′S,3′S)-N-7-(2′,3′,4′-trihydroxybut-1′-yl)guanine (THBG) and (2S,3S)-1,4-bis(guan-7′-yl)butane-2,3-diol cross-link (bis-N7G-BD), via intermediate epoxide adducts. researchgate.netresearchgate.netnih.gov While N-7 guanine is a preferred site, other nucleophilic centers on guanine, adenine, thymine, or cytosine, as well as the phosphate (B84403) oxygens in the DNA backbone, can also be alkylated. ump.edu.plmdpi.com Alkylation at the N-7 position of guanine can also induce changes in its chemical properties, potentially leading to mispairing during replication and the formation of apurinic sites. ump.edu.plmdpi.com
Formation of DNA Mono-adducts
The active epoxide metabolites of this compound, S,S-EBDM and S,S-DEB, alkylate DNA by forming covalent bonds with nucleophilic sites on DNA bases. drugbank.compatsnap.comnih.gov Alkylation predominantly occurs at guanine bases. nih.govtaylorandfrancis.com Studies have shown that S,S-EBDM alkylates DNA to produce (2'S,3'S)-N-7-(2',3'-dihydroxy-4'-methylsulfonyloxybut-1'-yl)-guanine (HMSBG). nih.gov This mono-adduct can subsequently convert to an epoxide adduct, (2'S,3'S)-N-7-(2',3'-epoxybut-1'-yl)-guanine (EHBG). nih.gov
Induction of DNA Cross-links: Interstrand and Intrastrand
A critical aspect of this compound's cytotoxic activity is the formation of DNA cross-links. cymitquimica.comdrugbank.compatsnap.compatsnap.com Both the monoepoxide intermediate and the diepoxide are believed to be responsible for inducing DNA cross-links. ashpublications.org These cross-links can occur within the same DNA strand (intrastrand) or between opposite DNA strands (interstrand). drugbank.compatsnap.comnih.govmedchemexpress.com Interstrand cross-links are considered particularly cytotoxic as they physically link the two DNA strands, preventing their separation. medchemexpress.comacs.org Alkylation at guanine residues can lead to the formation of interstrand cross-links and guanine-adenine intrastrand cross-links. taylorandfrancis.com Studies using plasmid DNA and K562 cells have demonstrated the formation of interstrand cross-links after this compound treatment, which is mediated by the epoxide species. nih.gov In K562 cells, cross-links form slowly, peaking at approximately 24 hours. nih.gov Research suggests that S,S-DEB primarily forms 1,3-interstrand cross-links in 5'-GNC trinucleotides. nih.gov The monoepoxide intermediate, S,S-EBDM, can also produce DNA-DNA lesions independently of S,S-DEB and may play a more significant role in DNA cross-linking in vivo. nih.gov
Activation of DNA Damage Response (DDR) Pathways
The DNA damage induced by this compound, particularly the formation of cross-links, activates cellular DNA damage response (DDR) pathways. patsnap.com The DDR is a complex network of signaling pathways that detect DNA lesions and initiate repair mechanisms. medchemexpress.comoaepublish.com This involves the recruitment of various proteins that attempt to repair the damaged DNA. patsnap.com However, the extensive cross-linking caused by this compound often overwhelms the cell's repair capacity. patsnap.com Key kinases such as ATM, ATR, and DNA-PKs sense DNA damage and initiate repair signaling cascades. oaepublish.com Activation of the DDR can lead to cell cycle arrest, allowing time for repair. medchemexpress.comoaepublish.com
Impact on DNA Replication and Transcription Processes
The DNA alkylation and cross-linking induced by this compound significantly interfere with fundamental cellular processes, including DNA replication and transcription. cymitquimica.compatsnap.comnih.govpatsnap.comiiarjournals.org DNA cross-links, especially interstrand cross-links, physically block the separation of DNA strands, a necessary step for both replication and transcription. patsnap.compatsnap.com This disruption hinders the cell's ability to synthesize new DNA and RNA, effectively preventing proliferation. patsnap.compatsnap.com The covalent linkage between guanine bases and the alkylating agents can inhibit the progress of these processes. iiarjournals.org
Downstream Cellular Consequences of this compound Exposure
The DNA damage and the overwhelmed repair mechanisms triggered by this compound lead to a cascade of downstream cellular consequences, ultimately resulting in cell death. patsnap.com
Downstream Cellular Consequences of this compound Exposure
Cell Cycle Arrest Induction and Progression Alterations
Inability to repair the extensive DNA damage induced by this compound triggers cell cycle arrest. patsnap.com Cell cycle checkpoints are crucial regulatory points that halt cell cycle progression in response to DNA damage, providing an opportunity for repair. medchemexpress.comoaepublish.com At lower concentrations, this compound primarily induces a G2 cell cycle arrest. nih.govresearchgate.net This arrest prevents cells with damaged DNA from entering mitosis. medchemexpress.com Studies have shown that this compound treatment can lead to the upregulation of cell cycle inhibitors such as p21WAF1/CIP1. researchgate.netnih.gov
Programmed Cell Death (Apoptosis) Pathways Activation
When the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis. patsnap.com this compound is an effective inducer of apoptosis in various cancer cell lines and primary cells. nih.govresearchgate.netnih.govannalsoftransplantation.com This process is a controlled mechanism for eliminating irreversibly damaged cells. patsnap.com Apoptosis induction by this compound is dose- and time-dependent. researchgate.netnih.gov The activation of apoptosis is accompanied by the cleavage of caspases, such as caspase-3 and caspase-9. researchgate.netnih.gov Studies have also shown downregulation of antiapoptotic proteins like Mcl-1 in this compound-induced apoptosis. researchgate.netnih.gov At higher concentrations, apoptosis becomes the main mode of cell growth inhibition by this compound. nih.gov
Here is a data table summarizing some research findings on this compound's effects on cell viability and apoptosis:
| Cell Line | This compound Concentration | Effect on Cell Viability | Accompanying Effects | Source |
| NCI-H929 | Dose-dependent | Apoptosis induction | Cleavage of caspases -3 and -9, downregulation of Mcl-1, upregulation of p21WAF1/CIP1 | researchgate.netnih.gov |
| U266 | Dose-dependent | Apoptosis induction | Cleavage of caspases -3 and -9, downregulation of Mcl-1, upregulation of p21WAF1/CIP1 | researchgate.netnih.gov |
| Primary Myeloma Cells | 100 µmol/l | 63.6 ± 23.9% cell death | Compared to 59.7 ± 26% with Melphalan | researchgate.netnih.gov |
| Ewing's Sarcoma Cell Lines | Low concentrations | G2 cell cycle arrest | Growth inhibition | nih.gov |
| Ewing's Sarcoma Cell Lines | Higher concentrations | Apoptosis induction | Growth inhibition | nih.gov |
| LNCaP (Prostate) | 100 µM | 6.8-fold inhibition | Cell death (dose and time-dependent) | iiarjournals.org |
| DU145 (Prostate) | 100 µM | 48.1-fold inhibition | Cell death (dose and time-dependent) | iiarjournals.org |
| PC3 (Prostate) | 100 µM | 6.0-fold inhibition | Cell death (dose and time-dependent) | iiarjournals.org |
Chromosomal Aberrations and Genomic Instability
The DNA-damaging potential of this compound and its active metabolites contributes to the induction of chromosomal aberrations and genomic instability. Studies have demonstrated that this compound can induce chromosomal aberrations in various plant species. nih.govnist.gov In vivo investigations using mouse models have shown that this compound yields positive results in bone-marrow micronucleus assays, which is indicative of chromosomal damage. nih.govnist.gov The active metabolite, S,S-DEB, is a potent genotoxic agent known to induce a range of genetic alterations, including point mutations, large deletions, and chromosomal aberrations. researchgate.net The formation of DNA cross-links by this compound's epoxide metabolites is believed to be a key factor contributing to these observed chromosomal abnormalities. nih.gov Genomic instability, characterized by an increased rate of accumulating alterations in the genome, can arise as a consequence of unrepaired DNA damage and defects in DNA repair pathways. This compound's ability to induce DNA lesions can thus lead to increased genomic instability.
Immunomodulatory Properties at the Cellular Level
This compound possesses significant immunosuppressive properties, which are crucial for its use in conditioning regimens prior to HSCT. These effects are mediated through its toxicity towards various immune cell populations. nih.gov
Effects on Hematopoietic Progenitor and Stem Cells
A primary effect of this compound is its potent depletion of hematopoietic progenitor and stem cells. nih.gov Preclinical studies have extensively documented the myeloablative and myelosuppressive effects of this compound, highlighting its capacity to significantly reduce the cellularity of the bone marrow. nih.gov this compound targets both committed and noncommitted hematopoietic stem cells, contributing to the creation of a suitable environment for the engraftment of transplanted donor stem cells. nih.govnih.gov The profound myelosuppression observed with this compound-based regimens is a desired therapeutic outcome in the context of HSCT conditioning. In vitro studies have indicated that purified stem cells are among the most sensitive cell populations to the cytotoxic effects of this compound.
Histological and Functional Changes in Lymphatic Organs
The cytotoxic effects of this compound on immune cells lead to observable histological and functional changes in primary and secondary lymphatic organs, such as the thymus, spleen, and lymph nodes. This compound is associated with a reduction in the cellularity of these organs, reflecting the depletion of resident lymphocyte and hematopoietic cell populations. nih.gov Preclinical studies have specifically noted strong and durable depletion of B and T cells within the spleen. Functionally, studies in animal models have shown that this compound treatment can lead to reduced mRNA expression of key cytokines like IL-12 and interferon-gamma in draining lymph nodes, indicating an alteration in immune responses originating from these tissues. Lymphatic organs play a critical role in immune surveillance, lymphocyte development, and the initiation of adaptive immune responses, and the cellular depletion induced by this compound impacts these functions.
Preclinical Pharmacological and Toxicological Investigations of Treosulfan
Pharmacokinetics in Experimental Animal Models
Pharmacokinetic investigations in experimental animal models have characterized the absorption, distribution, metabolism, and elimination of treosulfan and its active epoxides. These studies are crucial for understanding the drug's behavior in a biological system before clinical evaluation.
In Vivo Absorption, Distribution, and Elimination Kinetics
This compound is reported to be rapidly distributed in the body following administration. europa.eubccancer.bc.ca Studies in rats have shown that this compound distributes almost homogeneously in plasma, liver, lungs, and bone marrow, indicating easy passage across biological membranes despite its hydrophilic nature. nih.gov The ratio of the area under the curve (AUC) of this compound in rat liver, lungs, muscle, and bone marrow to its AUC in plasma ranged from 0.8 to 1.0. nih.gov Based on the steady-state volume of distribution (Vss) values, it is suggested that this compound distributes into the extracellular fluid and a portion of the intracellular fluid. nih.gov
Plasma concentrations of this compound decline exponentially, typically described by a first-order elimination process fitted by a two-compartment model. europa.eubccancer.bc.camdpi.com The terminal half-life of intravenously administered this compound in humans is approximately 1.7 to 2 hours. fda.gove-lactancia.org In rabbits, the half-life of S,S-EBDM was similar to that of the prodrug (1.6 h), suggesting that the elimination of the epoxides is limited by their formation rate from the parent compound. nih.gov Approximately 25-40% of the administered this compound dose is excreted unchanged in the urine within 24 hours, with a significant portion of this occurring within the first 6-8 hours. europa.eufda.govbccancer.bc.cae-lactancia.org
Metabolic Pathways of Active Epoxides (e.g., via Epoxide Hydrolase, Glutathione (B108866) S-Transferase)
This compound is a prodrug that undergoes spontaneous, non-enzymatic conversion under physiological conditions (pH 7.4, 37°C) to the active monoepoxide (S,S-EBDM) and then to the diepoxide (S,S-DEB). nih.goveuropa.eufda.govresearchgate.netresearchgate.nete-lactancia.orghsa.gov.sgmedex.com.bdnih.gov This conversion is pH and temperature dependent. researchgate.netmdpi.com
The active epoxy transformers of this compound, such as 1,2:3,4-diepoxybutane, are suggested to be primarily eliminated through liver and lung metabolism via enzymes like epoxide hydrolase and glutathione S-transferase, as well as through non-specific reactions with tissue components. nih.gov This is supported by findings such as immeasurable liver levels of S,S-EBDM in rats administered this compound and the rapid elimination of the epoxy transformer from the lungs compared to other organs. nih.gov Red blood cell cytosol also contains glutathione S-transferase and epoxide hydrolase, which are responsible for the enzymatic utilization of epoxides like 1,2:3,4-diepoxybutane, potentially contributing to the lower red blood cell/plasma partition coefficient observed for S,S-EBDM compared to this compound in rats. d-nb.info
Plasma Protein Binding Characteristics
Studies indicate that this compound does not bind to plasma proteins. europa.eufda.govbccancer.bc.cae-lactancia.orghsa.gov.sg Drug recovery from acidified human plasma after ultrafiltration exceeded 96%, and its unbound fraction in acidified rat plasma and tissue homogenates was greater than 0.94. nih.gov These properties, along with its non-electrolyte character, provide indirect evidence of very weak binding to plasma and tissue proteins. nih.gov
Blood-Brain Barrier Permeability and Central Nervous System Exposure of this compound and Metabolites
Penetration of this compound and its active monoepoxide (S,S-EBDM) and diepoxide (S,S-DEB) into the central nervous system (CNS) has been studied in experimental animal models, particularly juvenile and young adult rats. researchgate.netnih.govnih.gov this compound is reported to have limited penetration through the blood-brain barrier (BBB). europa.eubccancer.bc.ca
In studies with rats, the brain/plasma AUC ratio for unbound this compound was found to be low, ranging from 0.07 to 0.17 depending on age and sex. researchgate.netnih.gov The permeability of S,S-EBDM through the BBB was found to be greater than that of this compound. nih.gov The brain/plasma AUC ratio for unbound S,S-EBDM in rats ranged from 0.22 to 0.52. researchgate.netnih.gov No quantifiable levels of S,S-DEB were detected in the studied rat brain and cerebrospinal fluid samples. researchgate.netnih.gov
Age appears to influence the capability of these compounds to cross the BBB in rats, with juvenile animals exhibiting greater brain exposure to this compound and S,S-EBDM compared to young adults. researchgate.netnih.gov For instance, the brain/plasma AUC ratio of this compound was higher in male and female juvenile rats than in their young adult counterparts. Similarly, the brain/plasma AUC values for S,S-EBDM were higher in juvenile rats. Elimination of this compound from the brain tissue in rats generally proceeded slower than from plasma, while S,S-EBDM was eliminated from the brain at a similar rate as from plasma.
Interspecies Pharmacokinetic Comparisons
Studies in rats have shown significant gender-related effects on this compound pharmacokinetics, with faster elimination and higher systemic clearance observed in females compared to males. mdpi.comnih.gov This contrasts with observations in human studies where sex has not consistently been identified as a significant covariate for this compound pharmacokinetics. mdpi.comnih.gov
Differences in body composition and organ size across species can also influence parameters like the volume of distribution. nih.gov While direct quantitative interspecies comparisons of all pharmacokinetic parameters for this compound and its metabolites are not extensively detailed in the provided snippets, the underlying mechanisms of activation and elimination involving non-enzymatic conversion and enzymatic detoxification pathways are expected to be present across mammalian species, albeit with potential quantitative differences in rates and capacities.
In Vitro Cellular Pharmacology
In vitro studies have been instrumental in understanding the cellular mechanisms of action of this compound and its active metabolites. This compound is a bifunctional alkylating agent, and its cytotoxic activity is attributed to the formation of epoxide compounds in vivo. bccancer.bc.cae-lactancia.orgmedex.com.bddrugbank.com The spontaneous conversion of this compound to its mono-epoxide and diepoxide under physiological conditions is required for its cytotoxicity in vitro. nih.gov
These epoxide metabolites alkylate and cross-link nucleophilic centers of DNA and other biological molecules. medex.com.bddrugbank.com DNA alkylation, particularly at guanine (B1146940) bases, leads to the cytotoxic effects. nih.govdrugbank.com In vitro studies have demonstrated DNA alkylation and interstrand cross-linking of plasmid DNA following this compound treatment, mediated by the epoxide species. nih.gov Cross-links form relatively slowly in cells treated with this compound, reaching peak levels over several hours. nih.gov
Beyond DNA damage, in vitro studies have also explored other cellular effects. For instance, this compound has been shown to induce cell death in various cell lines, including myeloma cell lines and primary myeloma cells. karger.com It has also demonstrated potent activity in preclinical studies involving Ewing's sarcoma. karger.com this compound treatment has been associated with triggering eryptosis, a form of programmed red blood cell death, in vitro, which may contribute to side effects like anemia. karger.com
Detailed in vitro studies have also investigated potential interactions of this compound with cytochrome P450 enzymes and transport proteins. At concentrations up to 100 µM, this compound showed no unequivocal effect on the activity of several CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, or 3A4) in vitro when using certain substrates. europa.eue-lactancia.org However, using midazolam as a substrate, this compound was found to be a reversible inhibitor for CYP2C19 and 3A4. europa.eu this compound generally does not inhibit substrate transport via various transport proteins, with the exception of P-gp and MATE2 at very high concentrations. europa.eu
Cytotoxicity Profiling Across Diverse Cell Lines (e.g., HL-60, K562, Ewing's Sarcoma Cells)
This compound has demonstrated cytotoxic activity across a range of cancer cell lines. Studies have shown its effect on leukemia cell lines such as HL-60 and K562, as well as Ewing's sarcoma cells and prostate cancer cell lines (LNCaP, DU145, and PC3) nih.govresearchgate.netiiarjournals.orgnih.goviiarjournals.orgresearchgate.nettandfonline.comnih.govresearchgate.net.
In leukemia cell lines, this compound has shown proapoptotic effects in human AML cells researchgate.net. HL-60 cells (acute myeloid leukemia) were found to be more sensitive to this compound compared to K562 cells (chronic myeloid leukemia) researchgate.nettandfonline.comresearchgate.net. In one study, the IC50 for HL-60 cells after 24 hours was 9.2 µM, which decreased to 1.6 µM after 48 hours. For K562 cells, the IC50 was significantly higher, at 151 µM after 24 hours and 62 µM after 48 hours tandfonline.com.
This compound has also shown potent activity against Ewing's sarcoma cell lines, inhibiting cell growth and inducing apoptosis nih.gov. At low concentrations, the growth inhibitory effect was primarily due to a G2 cell cycle arrest, while higher concentrations led to apoptosis nih.gov. Apoptosis was induced at lower concentrations of this compound compared to busulfan (B1668071) nih.gov.
In prostate cancer cell lines (LNCaP, DU145, and PC3), this compound inhibited cell viability and induced cell death in a dose- and time-dependent manner iiarjournals.orgnih.goviiarjournals.org. Minimum concentrations required to induce death in nearly all cells varied by cell line: 250 µM for LNCaP, 100 µM for DU145, and 200 µM for PC3 cells iiarjournals.orgnih.gov.
A comparison of this compound and busulfan cytotoxicity across pediatric tumor cell lines, including Ewing tumor, neuroblastoma, osteosarcoma, and leukemia cell lines, indicated that this compound was consistently more cytotoxic in vitro nih.gov. Leukemia cell lines were the most sensitive, followed by Ewing tumor and neuroblastoma cell lines, while osteosarcoma cell lines were the most resistant nih.gov.
Concentration- and Time-Dependent Effects on Cell Viability
Preclinical studies consistently report a concentration- and time-dependent effect of this compound on cell viability across various cancer cell lines iiarjournals.orgnih.goviiarjournals.orgtandfonline.comnih.gov. As the concentration of this compound increases or the exposure time lengthens, cell viability decreases.
For instance, in prostate cancer cell lines, incubation with this compound inhibited cell viability and led to cell death in a dose- and time-dependent manner iiarjournals.orgnih.goviiarjournals.org. In DU145 cells, concentrations from 10-100 µM exhibited a dose- and time-dependent cytotoxic effect, with 100 µM leading to almost complete destruction after three days iiarjournals.org. In PC3 cells, concentrations equal to or greater than 200 µM significantly extinguished viability after two days iiarjournals.org.
In HL-60 and K562 leukemia cells, cell viability was also concentration-dependent tandfonline.com. The IC50 values decreased significantly as the incubation time increased from 24 to 48 hours, indicating a clear time-dependent effect tandfonline.com. Similarly, in pediatric tumor cell lines, this compound reduced growth in a time-dependent and dose-dependent manner nih.gov.
Modulatory Effects on Signal Transduction Pathways (e.g., Protein Kinase C Activation)
While the primary mechanism of this compound involves DNA alkylation, some research has touched upon its potential interactions with cellular signaling pathways. Protein Kinase C (PKC) is a family of enzymes involved in various cellular processes, including proliferation, differentiation, and apoptosis, and is regulated by lipid second messengers like diacylglycerol and phosphatidylserine (B164497) imrpress.com. PKC signaling pathways have been targets for anticancer agents ashpublications.org.
One study investigating ingenol (B1671944) 3-angelate (PEP005), a PKC activator, in leukemia cell lines, mentions that retinoids can regulate signaling pathways including MAP kinase and PKC, and these are involved in mediating retinoid effects ashpublications.org. It notes that ATRA treatment can induce the association of PKC-δ with RARα in HL60 cells, leading to activation of RAR transcriptional activity ashpublications.org. While this study focuses on PEP005 and retinoids, it provides context for the involvement of PKC in signaling within leukemia cells, which are also targeted by this compound. However, direct evidence detailing the specific modulatory effects of this compound on Protein Kinase C activation or other signal transduction pathways was not prominently found in the provided search results.
Electrophysiological Studies on Cardiac Myocytes and Ion Channels
Preclinical investigations have included assessments of this compound's potential effects on cardiac electrophysiology. In vitro studies evaluating the electrophysiological activity of this compound on key cardiac ion channels and its potential for inducing proarrhythmia in human induced pluripotent stem cell (iPS)-derived cardiomyocytes have been conducted hres.ca. These studies, using techniques like microelectrode array (MEA) assays, did not reveal dose-limiting functional or structural changes hres.ca.
Cardiac electrophysiology is dependent on the function of various ion channels in cardiomyocytes frontiersin.org. Studies on cardiac fibroblasts and cardiomyocytes have characterized the expression and activity of multiple ion channels, including potassium, sodium, and chloride channels, which contribute to cardiac electrical activity frontiersin.orgplos.orgnih.gov. While the search results confirm the importance of ion channels in cardiac function and the use of iPS-derived cardiomyocytes for electrophysiological studies, the specific details of this compound's direct interaction or modulation of these channels were not extensively provided beyond the general finding of no dose-limiting changes in the in vitro studies hres.ca.
In Vivo Preclinical Efficacy Studies
Antineoplastic Activity in Xenograft Models of Malignancies
This compound has demonstrated antineoplastic activity in various in vivo xenograft models of human malignancies. Studies using mouse xenograft models have shown potent activity against acute and chronic leukemia, human B-lymphoblast and T-lymphoblast cell lines, and various solid tumors, myelomas, and lymphomas researchgate.net.
In an orthotopic Ewing's sarcoma mouse xenograft model, this compound suppressed tumor growth at dosages of 2,500 and 3,000 mg/kg nih.gov. At maximal tolerated dosages, this compound showed higher anti-tumor activity than busulfan in this model nih.gov.
Investigations in human renal tumor xenografts in athymic nude mice revealed that this compound was capable of inducing pronounced growth inhibitions ranging from 60-100% compared to untreated control tumors nih.gov. In the KTCTL-1M renal-cell carcinoma xenograft, this compound at a dose of 3,500 mg/kg even resulted in a complete remission lasting over three weeks in all treated animals nih.gov. This compound was found to be more effective than cyclophosphamide (B585) and vinblastine (B1199706) in the N-U 2 carcinoma model nih.gov.
Studies in human acute lymphoblastic leukemia (ALL) xenograft models in mice showed significant antileukemic activity comparable to busulfan and cyclophosphamide researchgate.net.
Myeloablative and Immunosuppressive Activity in Rodent Models
This compound possesses significant myeloablative and immunosuppressive properties, which are relevant for its use in conditioning regimens prior to hematopoietic stem cell transplantation drugbank.comresearchgate.netnih.govnih.govdntb.gov.ua. Preclinical studies in rodent models have investigated these effects and compared them to other conditioning agents like busulfan and cyclophosphamide researchgate.netnih.gov.
In BALB/c mice, this compound and busulfan induced a high and persisting degree of myeloablation compared to cyclophosphamide researchgate.netnih.gov. This compound was also more effective in depleting splenic B and T cells than busulfan and cyclophosphamide researchgate.netnih.gov. T cells isolated from the spleens of this compound- or busulfan-treated mice were less responsive to allogeneic cells researchgate.netnih.gov. Treatment with this compound induced only a short-term production of interleukin-2 (B1167480) in spleen cells and had no significant effect on the synthesis of tumor necrosis factor-alpha and/or interferon-gamma compared to busulfan or cyclophosphamide researchgate.netnih.gov. These findings suggest that this compound's immunosuppressive effects, including stronger splenic B- and T-lymphocyte depletion and potentially lower inflammatory cytokine release, could be beneficial in preventing graft-versus-host disease and facilitating engraftment researchgate.netnih.govnih.gov.
This compound's dual effect on committed and non-committed stem cells contributes to rapid, profound, and stable myelosuppression researchgate.net. Studies in mice have shown that this compound causes equivalent myeloablation to busulfan and cyclophosphamide but induces stronger splenic B- and T-lymphocyte depletion nih.gov.
Table 1: Cytotoxicity of this compound in HL-60 and K562 Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Source |
| HL-60 | 24 hours | 9.2 | tandfonline.com |
| HL-60 | 48 hours | 1.6 | tandfonline.com |
| K562 | 24 hours | 151 | tandfonline.com |
| K562 | 48 hours | 62 | tandfonline.com |
Table 2: Minimum this compound Concentrations for Near-Complete Cell Death in Prostate Cancer Cell Lines
| Cell Line | Minimum Concentration for Near-Complete Cell Death (µM) | Source |
| LNCaP | 250 | iiarjournals.orgnih.gov |
| DU145 | 100 | iiarjournals.orgnih.gov |
| PC3 | 200 | iiarjournals.orgnih.gov |
Evaluation of this compound in Combination Regimens in Preclinical Studies
Preclinical investigations have explored the efficacy of this compound in combination with other therapeutic agents across various cancer types, aiming to identify synergistic interactions and enhance anti-tumor activity. These studies provide foundational data for the potential use of this compound in multi-agent chemotherapy regimens.
In vitro studies investigating the combination of this compound with gemcitabine (B846) in pancreatic cancer cell lines (Panc-1 and Miapaca-2) demonstrated synergistic cytotoxic activity. Exposure of these cell lines to varying concentrations of this compound (0.1-100 µg/ml) and gemcitabine (0.001-1 µg/ml for Panc-1, 0.1-100 ng/ml for Miapaca-2) for 72 hours resulted in enhanced cytotoxicity compared to single-agent treatments. Combination analysis using Combination Index (CI) values indicated synergistic activity against Panc-1 cells across all tested doses, with CI values ranging between 0.17 and 0.68. This synergistic effect was observed regardless of the sequence of drug administration. Conversely, the combination of this compound and 5-fluorouracil (B62378) (5-FU) in Panc-1 cells showed antagonistic interactions at intermediate and high concentrations (CI=1.6-2.1), although a moderate synergistic effect (CI=0.8) was noted at the lowest concentration. In Miapaca-2 cells, antagonistic effects (CI values ranging from 1.16 to 1.28) were consistently observed with the this compound and 5-FU combination across all doses. iiarjournals.orgiiarjournals.org
Preclinical studies have also evaluated this compound in combination with fludarabine (B1672870) as a conditioning regimen prior to hematopoietic stem cell transplantation (HSCT). This compound, as a prodrug of an alkylating agent, exhibits myeloablative and immunosuppressive properties. nih.govmdpi.comresearchgate.netnih.gov The combination of this compound and fludarabine has shown efficacy in establishing allogeneic hematopoietic stem cell grafts in preclinical models. nih.gov Studies in rats investigating this compound in combination with total body irradiation (TBI) prior to bone marrow transplantation (BMT) explored the potential for enhanced therapeutic activity in treating acute leukemia and lymphoma. tandfonline.com This research indicated that gastrointestinal toxicity was the dose-limiting factor in the combination of this compound and TBI in rats. tandfonline.com
Further in vitro testing has investigated this compound in combination with nilotinib (B1678881) and other alkylating agents (mafosfamide, busulfan) in BCR-ABL-positive cell lines (K562 and LAMA84), including imatinib-sensitive and imatinib-resistant variants, relevant to pretransplant conditioning for advanced-phase chronic myeloid leukemia (CML). nih.gov In imatinib-sensitive cells, the combination of nilotinib with this compound resulted in additive effects. nih.gov However, in imatinib-resistant K562-R and LAMA84-R cells, synergistic effects (CI < 1) were observed with the nilotinib-treosulfan combination at higher levels of growth inhibition. nih.gov
Ex vivo studies on choroidal melanoma tissue have also explored this compound combinations. The combination of this compound with gemcitabine or cytosine arabinoside showed consistent activity in a significant percentage of tested cases (70% and 86%, respectively). nih.gov Simultaneous administration of this compound and cytosine arabinoside yielded the greatest suppression in these ex vivo models. nih.gov
Preclinical data suggests that this compound's immunosuppressive profile may be more pronounced and durable compared to busulfan and cyclophosphamide, respectively, which could be advantageous in the context of stem cell transplantation. researchgate.net
The following table summarizes some of the preclinical findings regarding this compound in combination regimens:
| Combination Regimen | Preclinical Model | Key Finding | Citation |
| This compound + Gemcitabine | Pancreatic cancer cell lines (in vitro) | Synergistic cytotoxicity, sequence-independent synergism. | iiarjournals.orgiiarjournals.org |
| This compound + 5-Fluorouracil | Pancreatic cancer cell lines (in vitro) | Antagonistic interaction at intermediate/high concentrations. | iiarjournals.orgiiarjournals.org |
| This compound + Fludarabine | HSCT conditioning (preclinical models) | Efficacy in establishing allogeneic grafts, myeloablative/immunosuppressive. | nih.govmdpi.comresearchgate.netnih.gov |
| This compound + Total Body Irradiation | BMT in rats (in vivo) | Gastrointestinal toxicity was dose-limiting. | tandfonline.com |
| This compound + Nilotinib | CML cell lines (in vitro) | Additive effect in imatinib-sensitive cells, synergistic in imatinib-resistant cells. | nih.gov |
| This compound + Gemcitabine | Choroidal melanoma tissue (ex vivo) | Consistent activity (70% of cases). | nih.gov |
| This compound + Cytosine Arabinoside | Choroidal melanoma tissue (ex vivo) | Consistent activity (86% of cases), simultaneous administration optimal. | nih.gov |
Mechanisms of Resistance to Treosulfan in Preclinical Systems
Intrinsic Cellular Resistance Pathways
Intrinsic resistance refers to the pre-existing mechanisms within cancer cells that reduce their sensitivity to treosulfan before any drug exposure. While specific intrinsic pathways for this compound are not as extensively documented as acquired mechanisms, general cellular defense mechanisms against alkylating agents can contribute. These can include baseline levels of DNA repair enzyme expression, inherent differences in drug uptake or metabolism, and pre-existing alterations in apoptotic signaling pathways researchgate.net. Studies comparing this compound cytotoxicity in different cell lines have shown varying levels of sensitivity, suggesting inherent differences in their responses tandfonline.comresearchgate.netnih.gov. For instance, leukemia cell lines have generally shown higher sensitivity to this compound compared to osteosarcoma cell lines in preclinical studies nih.gov.
Acquired Resistance Mechanisms
Acquired resistance develops in cancer cells that survive initial exposure to this compound. This can involve a variety of adaptations that reduce the effective concentration of the active metabolites at the DNA target or enhance the cell's ability to tolerate the damage inflicted.
Enhanced DNA Repair Capacity
One of the primary mechanisms of acquired resistance to alkylating agents is the upregulation of DNA repair pathways. This compound-induced DNA cross-links are critical cytotoxic lesions, and an increased capacity to repair these lesions can render cells less susceptible to the drug's effects patsnap.comresearchgate.netresearchgate.net. Cells can enhance various repair mechanisms, including nucleotide excision repair (NER) and homologous recombination (HR), to remove or tolerate the DNA damage caused by this compound metabolites. Research suggests that genes involved in DNA repair are strongly represented among those influencing chemosensitivity to this compound researchgate.net.
Alterations in Prodrug Activation or Metabolite Detoxification
This compound's activity relies on its non-enzymatic conversion to MEB and DEB patsnap.comnih.gov. While this activation is largely independent of enzymatic processes, alterations in cellular conditions or the expression of enzymes involved in detoxification of the epoxide metabolites can influence resistance. For example, epoxyhydrolases and glutathione (B108866) S-transferase (GST) enzymes are known to be involved in the detoxification of epoxide derivatives nih.gov. Increased expression or activity of these enzymes could potentially lead to faster clearance of the active this compound metabolites, reducing their opportunity to interact with DNA and thus contributing to resistance researchgate.net.
Modifications in Drug Efflux and Influx Transporters
Changes in the expression or function of membrane transporters can affect the intracellular concentration of this compound or its active metabolites. While this compound's non-enzymatic activation makes it less reliant on specific influx transporters compared to some other drugs, alterations in efflux transporters, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) or breast cancer resistance protein (ABCG2), could potentially pump the active epoxide metabolites out of the cell, thereby reducing their cytotoxic effect researchgate.netnih.govacs.org. Preclinical studies on transport across the blood-brain barrier have shown differences in the influx and efflux permeability of this compound, suggesting that transport mechanisms can influence its distribution and potentially contribute to resistance in certain contexts researchgate.net.
Evasion of Apoptotic Signaling
This compound-induced DNA damage triggers apoptotic pathways in sensitive cells patsnap.com. Acquired resistance can involve the evasion of this programmed cell death. This can occur through alterations in the expression or function of key proteins in the apoptotic cascade, such as members of the Bcl-2 family or caspases, or through dysregulation of upstream signaling pathways that sense DNA damage and initiate apoptosis researchgate.net. Cancer cells may develop mechanisms to tolerate higher levels of DNA damage without undergoing apoptosis, allowing them to survive and proliferate despite this compound exposure researchgate.nettandfonline.comresearchgate.net.
Comparative Resistance Profiles with Structurally Related Alkylating Agents
This compound is structurally related to busulfan (B1668071), another alkylating agent nih.govwikipedia.orgaacrjournals.org. However, their mechanisms of activation differ, with this compound undergoing non-enzymatic conversion to epoxides, while busulfan is an alkyl sulfonate patsnap.comnih.govwikipedia.orgaacrjournals.org. Despite these differences, both drugs ultimately lead to DNA alkylation and cross-linking patsnap.comaacrjournals.org.
Preclinical studies comparing the cytotoxicity of this compound and busulfan have shown that this compound is often consistently more cytotoxic in vitro across various pediatric tumor cell lines nih.gov. Interestingly, cell lines sensitive or resistant to busulfan have also shown similar sensitivity or resistance profiles to this compound, suggesting some overlap in the underlying resistance mechanisms or targets nih.gov.
While both are alkylating agents, this compound's unique activation pathway and potentially different spectrum of DNA adducts may lead to distinct resistance profiles compared to other alkylating agents like cyclophosphamide (B585) or melphalan, which have different chemical structures and metabolic pathways patsnap.comnih.govwikipedia.orgwikipedia.org. Understanding the specific resistance mechanisms that are common or distinct between this compound and other alkylating agents is important for designing rational combination therapies to overcome cross-resistance spandidos-publications.com.
Comparative Cytotoxicity in Pediatric Tumor Cell Lines nih.gov
| Cell Line Type | This compound IC50 (µmol/l) | Busulfan IC50 (µmol/l) |
| Leukemia | 0.73 - 6.08 | 2.81 - >5000 |
| Ewing Tumor | (Data not explicitly provided in snippet, but stated as second most sensitive) | (Data not explicitly provided in snippet, but stated as second most sensitive) |
| Neuroblastoma | (Data not explicitly provided in snippet, but stated as third most sensitive) | (Data not explicitly provided in snippet, but stated as third most sensitive) |
| Osteosarcoma | (Data not explicitly provided in snippet, but stated as most resistant) | (Data not explicitly provided in snippet, but stated as most resistant) |
Note: The IC50 values for Ewing Tumor, Neuroblastoma, and Osteosarcoma cell lines were not explicitly provided in the search snippet, only their relative sensitivity compared to Leukemia cell lines.
Permeability Across In-vitro Blood-Brain Barrier Model researchgate.net
| Compound | Apical-to-Basolateral Permeability (%) | Basolateral-to-Apical Permeability (%) |
| This compound | 1.6 | 3.0 |
| Temozolomide | 13.1 | 7.2 |
Note: Temozolomide was used as a reference compound in this study.
Structure Activity Relationships and Analog Development for Treosulfan
Comparative Structural and Mechanistic Analysis with Busulfan (B1668071)
Treosulfan and busulfan are both alkylsulfonates used as myeloablative conditioning agents. ijrpc.comresearchgate.net Despite their shared class, they exhibit notable differences in their chemical structure and mechanisms of action, which contribute to their distinct pharmacological profiles.
Chemical Similarities and Distinctions (e.g., Dihydroxy Derivative)
Both this compound and busulfan contain sulfonate groups that serve as leaving groups in alkylation reactions. ijrpc.com Busulfan (1,4-butanediol-dimethylsulfonate) is a direct alkylating agent. plos.orgdrugbank.com this compound (L-threitol-1,4-bis-methanesulfonate), however, is a structural analogue of busulfan, specifically a dihydroxy-busulfan derivative. mdpi.comnih.gov The key structural difference lies in the presence of two hydroxyl groups in this compound, which are absent in busulfan. ijrpc.com This renders this compound a more hydrophilic molecule and contributes to its water solubility and oral availability. ijrpc.com
Differences in DNA Alkylation Specificity and Consequence
A significant distinction between this compound and busulfan lies in their mechanism of DNA alkylation. Busulfan hydrolyzes in an aqueous environment to produce reactive carbonium ions that alkylate DNA. nih.gov this compound, on the other hand, functions as a prodrug. universiteitleiden.nlnih.gov It undergoes a non-enzymatic, pH-dependent conversion under physiological conditions into active mono- and diepoxide derivatives, namely (2S,3S)-1,2-epoxybutane-3,4-diol 4-methanesulfonate (EBDM) and (2S,3S)-1,2:3,4-diepoxybutane (DEB). nih.govuniversiteitleiden.nlnih.gov These epoxide metabolites are responsible for the alkylation of DNA, primarily at the N7 position of guanine (B1146940). nih.gov This process leads to DNA crosslinking (interstrand and intrastrand), DNA fragmentation, and ultimately apoptosis. universiteitleiden.nlnih.gov While both compounds cause DNA damage, the indirect mechanism of action via epoxide formation is a key characteristic of this compound that differentiates it from the direct alkylation by busulfan. researchgate.netnih.govuniversiteitleiden.nl
The distinct mechanisms and structural features also influence their metabolic pathways. Busulfan is primarily metabolized in the liver through conjugation with glutathione (B108866), mainly by glutathione-S-transferase A1 (GSTA1). universiteitleiden.nl This hepatic metabolism is considered a main cause of busulfan's hepatotoxicity and interpatient variability in clearance. d-nb.info In contrast, this compound does not undergo significant hepatic metabolism or enzymatic conjugation with glutathione. mdpi.comd-nb.info Its conversion to active epoxides is non-enzymatic. universiteitleiden.nlnih.gov This lack of hepatic metabolism in this compound reduces the potential for drug interactions and contributes to a lower incidence of hepatic complications compared to busulfan. mdpi.comd-nb.info
A comparative overview of some key characteristics is presented in the table below:
| Feature | This compound | Busulfan |
| Chemical Class | Alkylsulfonate | Alkylsulfonate |
| Structural Distinction | Dihydroxy derivative | Absent hydroxyl groups |
| Nature | Prodrug | Direct alkylating agent |
| Activation Mechanism | Non-enzymatic, pH-dependent conversion to epoxides universiteitleiden.nlnih.gov | Hydrolysis to carbonium ions nih.gov |
| Active Alkylating Species | Mono- and Diepoxides (EBDM, DEB) universiteitleiden.nlnih.gov | Carbonium ions nih.gov |
| Primary DNA Alkylation Site | N7 position of guanine nih.gov | Guanine bases drugbank.com |
| Hepatic Metabolism | Negligible mdpi.comd-nb.info | Primarily via GSH conjugation (GSTA1) universiteitleiden.nld-nb.info |
| Water Solubility | Higher (due to hydroxyl groups) ijrpc.com | Lower |
Design Principles for Novel this compound Analogues
The structural and mechanistic differences between this compound and busulfan provide a basis for designing novel this compound analogues with potentially improved pharmacological properties. Key design principles could focus on:
Modulating the Rate and Specificity of Epoxide Formation: Since this compound's activity depends on its conversion to epoxides, modifications to the treitol backbone or the sulfonate leaving groups could influence the rate and extent of this conversion. Analogues designed for a more controlled or targeted release of the active epoxides might offer improved efficacy or reduced off-target effects.
Altering Hydrophilicity/Lipophilicity: The presence of hydroxyl groups makes this compound more hydrophilic than busulfan. ijrpc.com Adjusting the balance between hydrophilic and lipophilic character in analogues could influence their distribution, cellular uptake, and interaction with biological membranes. This might be relevant for targeting specific tissues or improving oral bioavailability.
Investigating Alternative Leaving Groups: While sulfonates are effective leaving groups, exploring other functional groups could lead to analogues with altered reactivity or metabolic profiles.
Developing Prodrugs with Different Activation Mechanisms: While this compound relies on non-enzymatic hydrolysis, novel analogues could be designed as prodrugs activated by specific enzymes or conditions present in target cells or tissues, potentially enhancing selectivity.
Incorporating Targeting Moieties: Attaching targeting ligands to this compound or its prodrug analogues could direct the drug specifically to cancer cells or other desired sites, minimizing exposure to healthy tissues and reducing systemic toxicity.
Preclinical Evaluation of this compound Derivatives for Improved Pharmacological Properties
Preclinical studies are essential for evaluating the potential of novel this compound derivatives. These studies typically involve in vitro and in vivo assessments to determine their pharmacological properties, including:
Cytotoxicity and Myeloablation: Assessing the ability of derivatives to induce cell death in cancer cell lines and to deplete hematopoietic stem cells is fundamental. Studies comparing the myeloablative potential of this compound with other agents like busulfan and cyclophosphamide (B585) in animal models have shown that this compound induces a high and persisting degree of myeloablation. nih.gov
Immunosuppressive Effects: Evaluating the impact of derivatives on immune cells, such as T and B lymphocytes, is important, particularly for applications in transplantation conditioning. Preclinical studies have indicated that this compound is more effective in depleting splenic B and T cells compared to busulfan and cyclophosphamide. nih.gov
Pharmacokinetics and Metabolism: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are crucial to understand how the body handles the derivative. This includes evaluating the rate and extent of conversion to active metabolites and identifying any novel metabolic pathways. Studies have investigated the pharmacokinetics of this compound and its epoxy transformers in preclinical models and humans. universiteitleiden.nlnih.govresearchgate.net
DNA Alkylation Profile: Analyzing the type and frequency of DNA adducts formed by the derivatives can provide insights into their mechanism of action and potential for genotoxicity.
Toxicity Profile: Comprehensive assessment of toxicity in animal models is necessary to identify potential side effects and determine the maximum tolerated dose. Preclinical studies have compared the toxicity profiles of this compound and busulfan, including their effects on gonadal function. nih.gov For instance, a study in mice indicated that this compound's testicular toxicity was milder than busulfan's, potentially by sparing stem spermatogonia, while ovarian toxicity was severe for both. nih.gov Gastrointestinal toxicity has also been identified as a dose-limiting factor in preclinical studies combining this compound with total body irradiation. nih.gov
Efficacy in Disease Models: Testing the efficacy of derivatives in relevant animal models of cancer or other diseases for which this compound is used or being investigated.
Preclinical evaluations aim to identify derivatives with enhanced efficacy, reduced toxicity, improved pharmacokinetic profiles, or altered specificity compared to the parent compound, thereby supporting the selection of promising candidates for further clinical development.
Advanced Methodologies in Treosulfan Research
Analytical Techniques for Treosulfan and Metabolite Quantification
Accurate quantification of this compound and its active metabolites in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring (TDM). Due to this compound's non-enzymatic conversion into active epoxy compounds, monoepoxybutane (MEB) and diepoxybutane (DEB), under physiological conditions, analytical methods must account for the simultaneous presence and potential interconversion of these compounds. celerion.compatsnap.com
Chromatographic-Mass Spectrometric Methods (e.g., HPLC, LC-MS/MS)
High-performance liquid chromatography (HPLC) coupled with various detectors, particularly mass spectrometry (MS) and tandem mass spectrometry (MS/MS), are widely used for the quantification of this compound and its metabolites. These methods offer the sensitivity and specificity required to measure drug concentrations in complex biological samples like plasma and serum.
HPLC-UV methods have been developed and validated for determining this compound and its epoxy metabolites in human plasma. universiteitleiden.nltandfonline.comresearchgate.netoup.com However, this compound lacks a strong chromophore, necessitating derivatization for UV detection, which can be time-consuming and laborious. oup.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered superior for routine analysis due to its increased sensitivity and feasibility, often not requiring derivatization for this compound and its monoepoxide. researchgate.net Validated LC-MS/MS methods exist for the simultaneous determination of this compound and its active monoepoxide (S,S-EBDM) in biological matrices like rat plasma and brain tissue. nih.govresearchgate.net These methods typically involve protein precipitation and chromatographic separation using reversed-phase columns with isocratic or gradient elution. universiteitleiden.nlnih.gov Detection is performed using a triple-quadrupole MS in multiple-reaction-monitoring (MRM) mode following electrospray ionization (ESI). universiteitleiden.nlnih.gov
Challenges in quantifying this compound and its metabolites by LC-MS/MS include the intrinsic instability of the compounds and interconversion reactions that can occur during sample processing. celerion.com To mitigate these issues, sample collection and preparation often involve immediate stabilization by lowering the pH and maintaining samples on ice. celerion.comnih.gov
Simultaneous quantification of this compound and other drugs, such as fludarabine (B1672870), in plasma has also been achieved using turbulent flow liquid chromatography-tandem mass spectrometry (TFLC-MS/MS). msacl.orgnih.govmskcc.org This approach allows for rapid and accurate measurement, facilitating TDM of both compounds. msacl.orgnih.gov
Table 1 summarizes typical analytical parameters for LC-MS/MS methods used in this compound research.
| Analyte | Matrix | Detection Mode | LOD (µg/mL) | Linear Range (µg/mL) | Reference |
| This compound | Plasma, Brain Tissue | ESI+, MRM | 0.21 | 3.13–100 | nih.govoup.com |
| S,S-EBDM | Plasma, Brain Tissue | ESI+, MRM | 0.23 | 0.63–5.00 | nih.govoup.com |
| This compound | Human Serum | UV | 10 | 10-500 | nih.gov |
| This compound + Metabolites | Human Plasma | UV (derivatized) | 10 | 10-5000 | tandfonline.comoup.com |
Note: LOD = Limit of Detection, MRM = Multiple Reaction Monitoring, ESI+ = Electrospray Ionization Positive Mode, UV = Ultraviolet Detection.
Population Pharmacokinetic Modeling and Limited Sampling Strategies
Population pharmacokinetic (PopPK) modeling is a powerful tool used to characterize this compound disposition in patient populations, accounting for inter-individual variability. universiteitleiden.nluniroma1.itnih.govresearchgate.netd-nb.infomdpi.com These models help identify patient factors (covariates) that influence pharmacokinetic parameters such as clearance (CL) and volume of distribution (V). universiteitleiden.nluniroma1.itnih.govresearchgate.netd-nb.infomdpi.com
Studies have shown that this compound pharmacokinetics are often best described by a two-compartment model with first-order elimination. universiteitleiden.nluniroma1.itd-nb.infomdpi.com Covariates such as body weight, body surface area (BSA), and age have been identified as significant predictors of this compound clearance and volume of distribution, particularly in pediatric populations. universiteitleiden.nluniroma1.itnih.govresearchgate.net For instance, this compound clearance has been shown to reach 90% of adult values by approximately 4 postnatal years. universiteitleiden.nluniroma1.it
PopPK modeling facilitates the development of limited sampling strategies (LSS). nih.govnih.govuniversiteitleiden.nluniroma1.itscispace.comresearchgate.net LSS aims to accurately estimate drug exposure, typically represented by the area under the concentration-time curve (AUC), using a reduced number of blood samples compared to traditional intensive sampling. nih.govuniversiteitleiden.nluniroma1.itresearchgate.net This minimizes inconvenience and risk for patients, especially in vulnerable populations like children. nih.gov
Studies have developed and validated LSS for this compound, demonstrating that accurate estimation of exposure can be achieved with as few as two or three blood samples taken at specific time points after infusion. nih.govnih.govuniversiteitleiden.nluniroma1.it The optimal sampling times can vary depending on the infusion duration and dose. nih.gov
Table 2 provides examples of limited sampling strategies for estimating this compound exposure.
| Infusion Duration | Dose (g/m²) | Optimal Sampling Times (hours post-infusion start) | Reference |
| 1 hour | 12 | 1 and 6, or 1, 2, and 6 | nih.gov |
| 2 hours | 12 | 2 and 6, or 2, 3, and 8 | nih.gov |
| 2 hours | 14 | 2 and 6, or 2, 4, and 8 | nih.gov |
| 3 hours | Not specified | 4 and 7 | nih.gov |
These PopPK models and LSS are valuable for therapeutic drug monitoring, allowing for more precise estimation of individual patient exposure to this compound. nih.govuniversiteitleiden.nluniroma1.it
Molecular and Cell Biology Assays
Molecular and cell biology assays are employed to investigate the cellular effects of this compound, including its genotoxic activity and impact on cell cycle progression and apoptosis.
Quantitative DNA Damage Assessment (e.g., Single-Cell Gel Electrophoresis/Comet Assay)
This compound, as an alkylating agent, exerts its cytotoxic effects primarily by inducing DNA damage, particularly interstrand cross-links, after its conversion to epoxy metabolites. patsnap.comnih.govnih.gov The single-cell gel electrophoresis, commonly known as the Comet assay, is a sensitive and widely used technique for quantitatively assessing DNA damage in individual cells. nih.govnih.govmdpi.comnih.govrndsystems.com
The Comet assay principle is based on the migration of damaged DNA fragments out of the cell nucleus under electrophoresis, forming a "tail" that resembles a comet. rndsystems.com The extent of DNA damage is measured by the size and intensity of this tail. rndsystems.com The alkaline version of the Comet assay is typically used to detect DNA strand breaks and alkali-labile sites, while modifications can be employed to assess specific types of damage, such as oxidative damage or cross-links. mdpi.comresearchgate.net
Studies using the Comet assay have demonstrated that this compound induces DNA interstrand cross-links. nih.govnih.gov For example, in a phase I trial combining gemcitabine (B846) and this compound, DNA interstrand cross-links were detected in peripheral blood lymphocytes after this compound administration, and these were fully removed within 48 hours when this compound was given alone. nih.govnih.gov The Comet assay is a valuable tool in human biomonitoring studies to assess DNA damage induced by various chemicals, including antineoplastic drugs. mdpi.comnih.govresearchgate.net
Flow Cytometric Analysis of Cell Cycle and Apoptosis
Flow cytometry is a powerful technique for analyzing various cellular properties, including DNA content, cell cycle distribution, and apoptotic markers, in large cell populations. nih.govbio-rad-antibodies.comiiarjournals.orgnih.gov This methodology is indispensable for studying cell proliferation and cell death induced by agents like this compound. nih.gov
Analysis of cellular DNA content by flow cytometry allows for the identification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). bio-rad-antibodies.comnih.gov Apoptotic cells, which undergo DNA fragmentation, can be detected as a sub-G1 population with reduced DNA content. bio-rad-antibodies.comiiarjournals.org Various DNA dyes, such as propidium (B1200493) iodide, are used for this purpose. iiarjournals.org
Flow cytometry is also used to detect apoptosis through the assessment of various markers, including the presence of phosphatidylserine (B164497) on the cell surface (e.g., using Annexin V binding), changes in mitochondrial transmembrane potential, and activation of caspases. nih.govnih.gov
Preclinical studies investigating the effects of this compound on cancer cell lines have utilized flow cytometry to analyze cell cycle arrest and apoptosis induction. nih.gov These studies have shown that this compound can induce G2 cell cycle arrest at lower concentrations and apoptosis at higher concentrations. nih.gov Flow cytometry allows for the detection of apoptosis in cellular subpopulations and the simultaneous study of multiple targets using multiplex panels. bio-rad-antibodies.com
Transcriptomic and Proteomic Investigations of Cellular Responses
Transcriptomic and proteomic investigations provide comprehensive insights into the global molecular changes occurring within cells in response to this compound exposure. Transcriptomics involves the study of the complete set of RNA transcripts, while proteomics focuses on the entire set of proteins.
These advanced methodologies can reveal the complex cellular pathways affected by this compound, including those involved in DNA damage response, cell cycle regulation, apoptosis signaling, and drug metabolism. By analyzing changes in gene and protein expression profiles, researchers can identify potential biomarkers of response or resistance to this compound, understand mechanisms of toxicity, and explore potential drug combinations.
While specific detailed research findings solely focused on transcriptomic and proteomic investigations of this compound's cellular responses were not extensively detailed in the provided search results, the application of these methodologies is a logical and increasingly common approach in modern drug research to elucidate the full spectrum of cellular reactions to therapeutic agents. Such studies would typically involve treating cells with this compound and then using techniques like RNA sequencing or mass spectrometry-based proteomics to compare the molecular profiles of treated versus untreated cells. This can help in understanding how this compound's DNA alkylating activity triggers downstream cellular events at a systems level.
In Vitro and Ex Vivo Drug Sensitivity and Resistance Testing
In vitro and ex vivo drug sensitivity and resistance testing play a crucial role in understanding this compound's activity against various cancer types and identifying potential mechanisms of resistance. These methods involve exposing cancer cells or patient-derived tumor samples to this compound under controlled laboratory conditions and assessing their response.
Studies have utilized in vitro assays, such as the MTT assay, to measure cell survival and compare the cytotoxic effects of this compound with other agents like busulfan (B1668071) against cell lines, including those derived from leukemia and Ewing's sarcoma capes.gov.brresearchgate.netnih.gov. These studies have shown that this compound can inhibit cell growth and induce apoptosis in a dose-dependent manner researchgate.netnih.gov. For instance, this compound demonstrated potent activity against Ewing's sarcoma cell lines, with a greater effect on growth inhibition compared to busulfan at equivalent concentrations nih.gov. At lower concentrations, the growth inhibitory effect was primarily due to G2 cell cycle arrest, while higher concentrations led to apoptosis nih.gov.
Ex vivo chemosensitivity assays, such as the ATP-based tumor chemosensitivity assay (ATP-TCA), have been employed to evaluate the sensitivity of patient-derived tumor samples to this compound, often in combination with other drugs. This approach has been particularly relevant in studying difficult-to-treat cancers like ovarian cancer and choroidal melanoma spandidos-publications.comresearchgate.net. An ex vivo ATP tumor chemosensitivity assay showed a 48% response rate for the combination of this compound and gemcitabine in patients with platinum-refractory recurrent ovarian cancer spandidos-publications.com. In choroidal melanoma, the combination of this compound with gemcitabine or cytosine arabinoside showed consistent activity in a significant percentage of tested cases researchgate.net.
These testing methodologies provide valuable preclinical data on the intrinsic sensitivity or resistance of cancer cells to this compound, helping to inform potential clinical applications and combination therapies.
Application of Genomic and Epigenomic Analysis in Preclinical Research (e.g., Somatic Mutation Analysis)
Genomic and epigenomic analyses are increasingly applied in preclinical this compound research to identify molecular markers that may predict response or resistance and to understand the drug's interaction with the cellular landscape.
Somatic mutation analysis is a key area of investigation. While this compound is an alkylating agent that targets DNA, the presence of specific somatic mutations in cancer cells can influence their susceptibility to this damage and the activation of repair pathways. For example, studies in other cancers have explored how somatic mutations in genes involved in DNA repair or cell cycle control might impact the effectiveness of DNA-damaging agents. Although direct studies specifically linking somatic mutation analysis to this compound sensitivity in preclinical models were not extensively detailed in the search results, the broader context of genomic profiling in determining eligibility for transplantation and understanding disease pathogenesis, particularly in bone marrow failure diseases and hematological malignancies where this compound is used in conditioning regimens, highlights the relevance of this approach bmtctn.netresearchgate.netresearchgate.net. Investigating somatic mutations in patients with bone marrow failure phenotypes is part of biological studies in this compound-based conditioning regimens bmtctn.net.
Epigenomic analysis, which examines alterations in gene expression not caused by changes in the DNA sequence (such as DNA methylation and histone modifications), also holds promise in this compound research mdpi.com. Epigenetic dysregulation plays a crucial role in tumorigenesis and can influence the effectiveness of chemotherapy mdpi.com. Preclinical studies in other cancer types, such as uveal melanoma, are exploring the impact of epigenetic drugs and the role of epigenetic alterations, including DNA methylation, which can silence tumor suppressor genes mdpi.com. Given this compound's mechanism involving DNA modification, understanding how epigenetic landscapes in different cancer types influence its activity is an active area of interest in preclinical research. The application of tools like CRISPR/dCas9 for epigenetic editing is also being explored in cancer research and could potentially be applied to study how specific epigenetic modifications affect this compound response mdpi.com.
Development of Advanced In Vitro Model Systems (e.g., 3D Cultures, iPSC-derived cells)
The development and utilization of advanced in vitro model systems, such as 3D cell cultures and induced pluripotent stem cell (iPSC)-derived cells, are enhancing preclinical research on this compound by providing more physiologically relevant environments compared to traditional 2D cell cultures.
3D Cell Cultures: 3D cell culture models, including spheroids and organoids, better mimic the complex architecture and microenvironment of tumors in vivo researchgate.netfrontiersin.org. Cells grown in 3D can exhibit different behaviors, including altered proliferation rates, differentiation states, and importantly, different responses to drugs compared to 2D cultures frontiersin.orgresearchgate.net. In the context of ovarian cancer, patient-derived ovarian cancer spheroid models have been used for preclinical drug testing, including evaluating this compound's efficacy researchgate.net. These models can help predict drug responses and reveal interpatient heterogeneity in drug sensitivity researchgate.net. Studies using 3D glioma cell cultures have also shown that cells in 3D exhibit enhanced resistance to chemotherapeutic alkylating agents and show resistance patterns similar to those observed in patients, highlighting the value of these models for evaluating drugs like this compound researchgate.net.
iPSC-derived cells: Induced pluripotent stem cell (iPSC)-derived cells offer a valuable platform for generating specific cell types relevant to this compound research, particularly for studying potential off-target effects or the drug's impact on different tissues. While the search results did not provide specific examples of iPSC-derived cells being used to directly study this compound's efficacy against cancer, iPSC-derived models are being developed and utilized in preclinical research for toxicity testing and understanding drug effects on various organs, such as the heart and kidney hres.caresearchgate.netresearchgate.net. For instance, human iPSC-derived cardiomyocytes have been used to assess the electrophysiological activity and proarrhythmic potential of this compound hres.ca. iPSC-derived renal cells are also being used for predicting cellular toxicity and understanding stress response pathways induced by chemicals researchgate.net. The use of iPSC-derived cells from different donors can also help investigate variability in response based on genetic background researchgate.netnih.gov. These models, while not directly focused on anti-cancer efficacy in the provided results, demonstrate the increasing sophistication of in vitro systems being applied in preclinical research, which could be extended to more comprehensive studies of this compound.
Q & A
Basic Research Questions
Q. How do I design a preclinical study to evaluate treosulfan’s alkylating activity and its impact on hematopoietic stem cell transplantation (HSCT) conditioning regimens?
- Methodological Answer : Use in vitro models (e.g., leukemia cell lines) to assess this compound’s cytotoxicity via dose-response curves (IC₅₀) and compare its alkylating efficiency to busulfan. For in vivo studies, employ murine HSCT models to evaluate engraftment success, toxicity (e.g., mucosal damage), and immune reconstitution. Include pharmacokinetic (PK) parameters like AUC (Area Under the Curve) to correlate exposure with efficacy and toxicity .
Q. What statistical methods are appropriate for analyzing survival outcomes in this compound-based conditioning trials?
- Methodological Answer : Use Cox proportional hazards models for time-to-event analyses (e.g., overall survival, event-free survival). Stratify by covariates such as disease risk index or graft-versus-host disease (GVHD) prophylaxis. Kaplan-Meier curves with log-rank tests are standard for comparing survival between this compound and control arms (e.g., busulfan). Ensure sensitivity analyses address competing risks (e.g., relapse vs. non-relapse mortality) .
Q. How can I validate this compound’s pharmacokinetic (PK) variability in pediatric vs. adult populations?
- Methodological Answer : Conduct population PK modeling using nonlinear mixed-effects software (e.g., NONMEM). Covariates like age, body surface area, and renal function should be tested for their influence on clearance. Validate models via bootstrapping or visual predictive checks. Compare exposure thresholds (e.g., AUC ≥ 1,750 mg·h/L) linked to efficacy in adults and adjust dosing for children .
Advanced Research Questions
Q. How do I resolve contradictions in this compound’s reported survival benefits across trials (e.g., OS vs. EFS discrepancies)?
- Methodological Answer : Perform meta-analyses of phase III trials (e.g., NCT00822393) to assess heterogeneity via I² statistics. Stratify by patient subgroups (e.g., AML vs. MDS) and conditioning intensity. For example, in the MC-FludT.14/L trial, this compound showed a 3-year OS of 70% vs. 60.4% for busulfan (HR 0.64, p=0.0037), but non-significant EFS superiority. Investigate confounding factors like GVHD incidence or post-transplant therapies .
Q. What experimental approaches optimize this compound dosing while minimizing organ toxicity in elderly or comorbid patients?
- Methodological Answer : Use adaptive trial designs (e.g., continual reassessment method) to identify the maximum tolerated dose (MTD) in vulnerable cohorts. Monitor biomarkers like creatinine clearance (renal toxicity) or clonal hematopoiesis (CHIP) mutations for secondary malignancies. PK-guided dosing, targeting AUC 1,600–2,400 mg·h/L, may balance myeloablation and toxicity .
Q. How can I assess this compound’s immunomodulatory effects in reducing GVHD while preserving graft-versus-leukemia (GVL) activity?
- Methodological Answer : Profile T-cell subsets (e.g., regulatory T cells) and cytokine levels (e.g., IL-10, IFN-γ) pre-/post-HSCT. Compare this compound-based regimens with or without serotherapy (e.g., anti-thymocyte globulin). Use murine models with mismatched donors to isolate GVL effects. Clinical data from the MC-FludT.14/L trial showed lower chronic GVHD with this compound (18% vs. 28% for busulfan), suggesting immune tolerance modulation .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., OS vs. EFS), apply causal inference frameworks (e.g., mediation analysis) to identify indirect effects (e.g., GVHD reduction influencing survival) .
- Experimental Reproducibility : Follow CONSORT guidelines for clinical trials and provide raw PK/PD data in supplementary materials to enable independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
